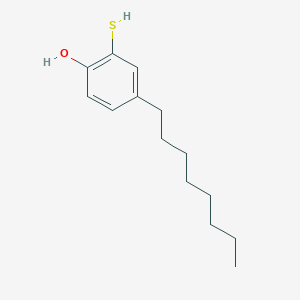
4-Octyl-2-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octyl-2-sulfanylphenol is an organic compound characterized by an octyl group attached to a phenol ring with a sulfanyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyl-2-sulfanylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-octylphenol with a thiol reagent under basic conditions to introduce the sulfanyl group at the ortho position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Octyl-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenolic group can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkylated phenols.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
4-Octyl-2-sulfanylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-Octyl-2-sulfanylphenol involves its interaction with molecular targets through its phenolic and sulfanyl groups. These interactions can modulate various biochemical pathways, including oxidative stress response and enzyme inhibition. The compound’s ability to donate hydrogen atoms from the phenolic group and form disulfide bonds through the sulfanyl group contributes to its biological activity .
Comparison with Similar Compounds
4-Octylphenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylphenol: Lacks the octyl group, affecting its solubility and interaction with biological targets.
Uniqueness: 4-Octyl-2-sulfanylphenol’s combination of an octyl group and a sulfanyl group provides unique chemical properties, such as enhanced solubility in organic solvents and increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
60774-10-9 |
|---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
4-octyl-2-sulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-12-9-10-13(15)14(16)11-12/h9-11,15-16H,2-8H2,1H3 |
InChI Key |
RCNWQPQABQHXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















